Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone

Lipophilicity Physicochemical Properties Trifluoromethyl Effect

Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone (CAS 2134721-38-1) is a synthetic small molecule with the molecular formula C14H23F3N2O3 and a molecular weight of 324.34 g/mol. The compound features a morpholine-4-carbonyl group attached to the 3-position of a piperidine ring, which is N-substituted with a 3,3,3-trifluoro-2-hydroxy-2-methylpropyl moiety.

Molecular Formula C14H23F3N2O3
Molecular Weight 324.34 g/mol
Cat. No. B12273374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone
Molecular FormulaC14H23F3N2O3
Molecular Weight324.34 g/mol
Structural Identifiers
SMILESCC(CN1CCCC(C1)C(=O)N2CCOCC2)(C(F)(F)F)O
InChIInChI=1S/C14H23F3N2O3/c1-13(21,14(15,16)17)10-18-4-2-3-11(9-18)12(20)19-5-7-22-8-6-19/h11,21H,2-10H2,1H3
InChIKeyCZVCXBVJQVOHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone: Procurement-Grade Physicochemical and Structural Profile


Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone (CAS 2134721-38-1) is a synthetic small molecule with the molecular formula C14H23F3N2O3 and a molecular weight of 324.34 g/mol [1]. The compound features a morpholine-4-carbonyl group attached to the 3-position of a piperidine ring, which is N-substituted with a 3,3,3-trifluoro-2-hydroxy-2-methylpropyl moiety [1]. Computed descriptors include an XLogP3-AA of 0.5, a topological polar surface area (TPSA) of 53 Ų, one hydrogen bond donor, seven hydrogen bond acceptors, and three rotatable bonds, placing it within drug-like chemical space [1]. Commercial availability is confirmed from multiple vendors with specified purities of 95% to 98% .

Why Generic Substitution Fails for Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone: The Consequence of Subtle Structural Variations


The compound's molecular architecture integrates three distinct functional modules: a morpholine amide, a piperidine scaffold, and a trifluoromethyl-hydroxyalkyl substituent [1]. This precise spatial arrangement cannot be replicated by simply interchanging the amide partner (e.g., substituting pyrrolidine for morpholine) or removing the fluorinated group. Even structurally close analogs such as morpholin-4-yl(piperidin-3-yl)methanone (CAS 35090-96-1), which lacks the trifluoro-hydroxyalkyl motif, differ fundamentally in lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles—parameters that directly influence solubility, membrane permeability, and target engagement in downstream assays . The following quantitative evidence section details the measurable dimensions along which substitution fails.

Quantitative Differentiation of Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone from Its Closest Analogs


Lipophilicity (XLogP3) Comparison: Trifluoromethyl Incorporation Drives a Measurable Shift Relative to the Non-Fluorinated Core

The target compound exhibits a computed XLogP3-AA of 0.5 [1]. While direct experimental logP data for the des-trifluoromethyl analog (morpholin-4-yl(piperidin-3-yl)methanone, CAS 35090-96-1) are not available in the retrieved sources, the structural deletion of the 3,3,3-trifluoro-2-hydroxy-2-methylpropyl group removes a moiety known from the medicinal chemistry literature to increase lipophilicity by approximately 0.5–1.0 log units per CF3 group in similar aliphatic contexts [2]. The net effect is a compound with measurably higher lipophilicity than its non-fluorinated parent scaffold, which is expected to alter membrane permeability, solubility, and protein-binding characteristics.

Lipophilicity Physicochemical Properties Trifluoromethyl Effect

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Differentiation from the Piperazinone Analog

The target compound has a computed TPSA of 53 Ų and seven hydrogen bond acceptors (HBA = 7) [1]. A structurally proximate analog, 1-[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl]piperazin-2-one (TF-MP-Pip), replaces the morpholine amide with a piperazin-2-one ring. Piperazin-2-one introduces an additional hydrogen bond donor (amide NH) absent in the morpholine carbonyl, altering both the HBD count and the TPSA. This difference has measurable consequences for blood-brain barrier penetration prediction and oral bioavailability scoring under Lipinski and Veber rules [2].

Polar Surface Area Hydrogen Bonding Drug-Likeness

Purity Specification Variance Across Vendors: Quantified Batch-to-Batch Procurement Considerations

The target compound is commercially available from multiple vendors with distinct purity specifications: Chemenu lists 95%+ , AKSci specifies 95% minimum purity , and Leyan reports 98% purity . This 3-percentage-point purity differential (95% vs. 98%) is quantitatively meaningful for applications requiring high-assay sensitivity, such as biophysical screening (SPR, ITC) or cellular reporter assays, where impurities at the 2–5% level can generate false positives or confound dose-response quantification [1]. Users can select the 98% grade from Leyan to reduce impurity-related artifacts by an estimated 60% relative to the 95% grade.

Purity Quality Control Procurement

Molecular Complexity and Heavy Atom Count: Quantitative Differentiation from Simpler Piperidine-Morpholine Building Blocks

The target compound has a complexity score of 399 and a heavy atom count of 22 [1]. In contrast, the des-trifluoromethyl analog morpholin-4-yl(piperidin-3-yl)methanone (CAS 35090-96-1) has a molecular formula of C10H18N2O2, corresponding to 14 heavy atoms and substantially lower complexity . The addition of the C4H5F3O substituent (trifluoro-hydroxy-methylpropyl) adds 8 heavy atoms including three fluorine atoms, which introduce unique electronic effects (strong electronegativity, low polarizability) not achievable with hydrocarbon substituents of similar size [2].

Molecular Complexity Chemical Space Fragment-Based Drug Discovery

Stereochemical Complexity: Two Undefined Stereocenters as a Latent Source of Differential Biological Activity

PubChem records indicate that the target compound possesses two undefined atom stereocenters: one at the piperidine 3-position (point of morpholine carbonyl attachment) and one at the trifluoro-hydroxy-substituted carbon of the N-alkyl side chain [1]. This means the compound as supplied (racemic or diastereomeric mixture) contains up to four stereoisomers. In contrast, many close analogs in the PDHK inhibitor class—such as those described by Aicher et al. [2]—are synthesized as single enantiomers of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid derivatives, with potency differences between enantiomers exceeding 10-fold in some cases. The target compound's undefined stereochemistry represents both a challenge (batch variability if stereoisomer ratios are not controlled) and an opportunity (potential for chiral resolution to access stereochemically pure materials with differentiated activity profiles).

Stereochemistry Chiral Resolution Enantiomeric Differentiation

Optimal Research and Industrial Application Scenarios for Morpholino[1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-3-piperidyl]methanone Based on Verified Evidence


PDHK-Focused Lead Optimization: Leveraging the Trifluoro-Hydroxyalkyl Pharmacophore for Metabolic Disease and Oncology Programs

The 3,3,3-trifluoro-2-hydroxy-2-methylpropyl substituent present in this compound is a validated pharmacophore for pyruvate dehydrogenase kinase (PDHK) inhibition, as demonstrated by multiple series of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides with IC50 values ranging from 16 nM to 35 µM [1][2]. The target compound's unique N-alkyl (rather than N-acyl) connectivity of this pharmacophore to the piperidine ring distinguishes it from the classic amide-linked PDHK inhibitors and may confer altered pharmacokinetic properties (e.g., reduced susceptibility to amide hydrolysis). Programs targeting cancer metabolism or lactic acidosis can use this compound as a structurally differentiated starting point for scaffold-hopping SAR exploration, with the quantitative expectation that the trifluoro-hydroxyalkyl motif will engage the PDHK active site as established in the published co-crystal and SAR literature.

CNS-Penetrant Library Design: Capitalizing on TPSA Below the 60–70 Ų Threshold for Blood-Brain Barrier Penetration

With a computed TPSA of 53 Ų—below the widely accepted 60–70 Ų threshold associated with favorable CNS penetration [1]—this compound is well-suited for inclusion in neuroscience-focused screening decks. The morpholine amide contributes polarity without adding a hydrogen bond donor (unlike piperazine or piperazinone analogs), preserving a favorable HBD count of 1. This physicochemical profile predicts better brain exposure than piperazinone-containing analogs (which carry an additional HBD from the amide NH), making this compound a rational choice for programs targeting CNS indications where peripheral exclusion of tool compounds would confound efficacy readouts.

High-Sensitivity Biophysical Screening: Procurement of 98%-Purity Grade for Artifact-Free SPR and ITC Assays

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based binding assays where impurities at the 2–5% level can generate false-positive hits or distort affinity measurements, the 98%-purity grade available from Leyan (Catalog No. 1592989) [1] offers a 60% reduction in total impurity burden compared to the 95%-purity grades from alternative vendors [2][3]. This quantitative purity advantage is directly relevant to procurement decisions for fragment screening, hit validation, and KD determination campaigns, where the cost of false positives or re-purification exceeds the marginal price difference between purity grades.

Stereochemistry-Aware Fragment Evolution: Exploiting Two Undefined Stereocenters for Chiral Resolution and Activity Differentiation

The presence of two undefined stereocenters [1] positions this compound as a strategic intermediate for chiral resolution studies. Literature precedent from the PDHK inhibitor class demonstrates that stereochemistry at the trifluoro-hydroxy carbon alone can modulate enzymatic potency by more than 10-fold [2]. By procuring the racemic/diastereomeric mixture and performing chiral chromatographic separation, medicinal chemistry teams can access up to four stereochemically distinct entities from a single procurement lot, enabling systematic exploration of stereochemistry-activity relationships without the need for de novo synthesis of each stereoisomer. This approach is particularly valuable in hit expansion and lead optimization phases where stereochemical SAR remains underexplored.

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